Methyl 4-hydroxy-6-oxo-1-phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-1,6-dihydro-3-pyridazinecarboxylate
Description
Methyl 4-hydroxy-6-oxo-1-phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-1,6-dihydro-3-pyridazinecarboxylate is a pyridazine-based heterocyclic compound featuring a trifluoromethyl-substituted phenyl diazenyl group at position 4. Its structure combines a pyridazine core with ester, hydroxy, and ketone functionalities, as well as electron-withdrawing substituents (e.g., trifluoromethyl and diazenyl groups).
Properties
IUPAC Name |
methyl 4-hydroxy-6-oxo-1-phenyl-5-[[3-(trifluoromethyl)phenyl]diazenyl]pyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4O4/c1-30-18(29)15-16(27)14(17(28)26(25-15)13-8-3-2-4-9-13)24-23-12-7-5-6-11(10-12)19(20,21)22/h2-10,27H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZORHASZDUBMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=O)C(=C1O)N=NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-hydroxy-6-oxo-1-phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-1,6-dihydro-3-pyridazinecarboxylate (CAS No. 338405-32-6) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C₁₉H₁₃F₃N₄O₄
- Molecular Weight : 418.326 g/mol
- Melting Point : 119–121 °C
The presence of the trifluoromethyl group and the diazenyl moiety contributes to its unique biological profile.
Anticancer Properties
Research indicates that methyl 4-hydroxy-6-oxo compounds exhibit significant anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells, which can be attributed to the compound's ability to interfere with cell cycle regulation and promote oxidative stress within malignant cells.
A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values were notably low, suggesting potent activity against these malignancies .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. It was found to exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mode of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies have reported that it can significantly reduce levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Study 1: Anticancer Activity
In a controlled study involving human breast cancer cell lines (MCF-7), treatment with methyl 4-hydroxy-6-oxo derivatives resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, confirming the compound's role in inducing programmed cell death .
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 (Control) | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Case Study 2: Antimicrobial Efficacy
A separate study tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that at concentrations as low as 15 µg/mL, the compound inhibited bacterial growth effectively.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to methyl 4-hydroxy-6-oxo-1-phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-1,6-dihydro-3-pyridazinecarboxylate exhibit significant anticancer properties. For instance, studies have shown that related diazenyl compounds can inhibit tumor growth in various cancer cell lines, demonstrating their potential as therapeutic agents against cancers such as breast and lung cancer. The National Cancer Institute (NCI) has conducted assays revealing promising results in cell growth inhibition rates for compounds within this class .
Antimicrobial Properties
Compounds with similar structures have been evaluated for their antimicrobial efficacy. The presence of the trifluoromethyl group is believed to enhance the biological activity of these compounds, making them effective against a range of bacterial and fungal pathogens. This property is particularly valuable in developing new antibiotics to combat resistant strains .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in preclinical studies. Compounds exhibiting similar characteristics have shown the ability to reduce inflammation markers in vitro, suggesting a pathway for therapeutic use in conditions such as arthritis and other inflammatory diseases .
Dye and Pigment Development
The vibrant color properties of diazenyl compounds make them suitable candidates for use as dyes and pigments in various industries. The unique structural features allow for tunable optical properties, which can be exploited in textile and coating applications .
Photovoltaic Materials
Recent studies have investigated the use of similar compounds in organic photovoltaic cells due to their ability to absorb light effectively and convert it into electrical energy. The incorporation of such compounds can enhance the efficiency of solar cells by improving charge transport properties .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs from published literature and databases. Key differences in substituents, physicochemical properties, and inferred bioactivities are outlined below.
Structural Analogues and Substituent Effects
Inferred Bioactivity Based on Structural Analogues
Pyridazine derivatives in demonstrated antihypertensive activity, with carbohydrazide and triazolyl substituents contributing to angiotensin-converting enzyme (ACE) inhibition . While the target compound lacks these groups, its diazenyl moiety may interact with heme-containing proteins (e.g., nitric oxide synthase) due to structural resemblance to azo-based inhibitors. Comparatively, sulfur-containing analogs (e.g., ) might exhibit antioxidant or enzyme-inhibitory roles via thiol-disulfide exchange.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer: The compound’s synthesis likely involves diazo-coupling reactions to introduce the diazenyl group. For example, hydrazine derivatives (e.g., arylhydrazines) can react with carbonyl intermediates under acidic conditions, as seen in analogous pyrazoline syntheses (e.g., refluxing glacial acetic acid with HCl, ~60–65°C for 30 minutes, followed by hydrazine addition ). Optimization may include adjusting stoichiometry (e.g., 2:1 molar ratio of hydrazine to carbonyl precursor) and reaction time (5–8 hours for cyclization) to improve yields above 80% .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer: Prioritize FT-IR for detecting key functional groups (e.g., hydroxyl at ~3200–3500 cm⁻¹, carbonyl at ~1680–1700 cm⁻¹) , 1H/13C NMR for structural elucidation (e.g., aromatic proton shifts at δ 6.7–7.7 ppm, trifluoromethyl coupling in 19F NMR) , and HPLC for purity assessment. Column chromatography (silica gel, petroleum ether/ethyl acetate mobile phase) is recommended for purification .
Q. How can researchers confirm the regioselectivity of the diazenyl group during synthesis?
- Methodological Answer: Regioselectivity can be probed via NOESY NMR to assess spatial proximity of substituents or X-ray crystallography to resolve bond angles. Computational modeling (e.g., DFT) can predict electronic effects of the trifluoromethyl group on diazenyl orientation .
Advanced Research Questions
Q. How do computational methods like DFT clarify the electronic properties and reactivity of the diazenyl group?
- Methodological Answer: Density Functional Theory (DFT) studies can model the electron-withdrawing effect of the trifluoromethyl group on the diazenyl moiety, predicting charge distribution and reactive sites. For example, reduced electron density at the diazenyl nitrogen may enhance electrophilic substitution reactivity, as observed in similar aryl-diazenyl systems .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or IR absorptions)?
- Methodological Answer: Contradictions may arise from tautomerism or solvent effects. Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity or variable-temperature NMR to detect dynamic processes. Compare experimental IR spectra with DFT-calculated vibrational modes to assign ambiguous peaks .
Q. How does the trifluoromethyl group influence solid-state packing and stability?
- Methodological Answer: X-ray crystallography reveals that the trifluoromethyl group enhances stability via hydrophobic interactions and steric hindrance. For example, in similar triazole-pyrimidine hybrids, the CF3 group contributes to tight crystal packing and reduced hygroscopicity .
Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
